Home > Products > Screening Compounds P66356 > oxyntomodulin, Nle(27)-
oxyntomodulin, Nle(27)- - 103598-48-7

oxyntomodulin, Nle(27)-

Catalog Number: EVT-1509772
CAS Number: 103598-48-7
Molecular Formula: C19H13N3O5S2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Oxyntomodulin, Nle(27)- is a synthetic analogue of the naturally occurring peptide oxyntomodulin, which is produced in the intestinal L-cells. This 37-amino-acid peptide plays a significant role in regulating appetite and energy expenditure. The substitution of leucine with norleucine at position 27 enhances its biological activity and stability. Oxyntomodulin consists of the glucagon sequence with an additional C-terminal octapeptide, allowing it to activate both the glucagon receptor and the glucagon-like peptide-1 receptor (GLP-1 receptor) .

Source and Classification

Oxyntomodulin, Nle(27)- is derived from the proglucagon gene, which is expressed in the intestinal L-cells. Upon enzymatic processing, proglucagon yields several peptides, including glucagon and oxyntomodulin. The classification of oxyntomodulin falls under the category of incretin hormones due to its role in insulin secretion and appetite regulation .

Synthesis Analysis

Methods

The synthesis of oxyntomodulin, Nle(27)- is typically performed using solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support, facilitating purification and characterization. Following synthesis, high-performance liquid chromatography (HPLC) is employed to purify the peptide to a high degree of purity (>95%) .

Technical Details

The specific sequence for oxyntomodulin, Nle(27)- includes modifications at position 27, where leucine is replaced by norleucine. This modification enhances the peptide's resistance to enzymatic degradation and improves its pharmacokinetic properties, making it more effective in biological assays .

Molecular Structure Analysis

Structure

The molecular structure of oxyntomodulin consists of a 37-amino-acid chain with a specific arrangement that allows it to interact with both glucagon and GLP-1 receptors. The presence of the C-terminal octapeptide tail is crucial for its receptor binding and biological activity .

Data

The molecular formula for oxyntomodulin, Nle(27)- can be represented as C₁₈H₂₄N₄O₃S. The peptide's structure includes several key functional groups that facilitate its interaction with receptors, including amine groups and carboxylic acid functionalities.

Chemical Reactions Analysis

Reactions

Oxyntomodulin undergoes various biochemical reactions upon administration. It primarily acts as an agonist at both the glucagon receptor and GLP-1 receptor, leading to increased insulin secretion and reduced food intake. Additionally, it can influence metabolic pathways such as glycogenolysis in liver tissues .

Technical Details

The potency of oxyntomodulin at these receptors can be quantified using assays that measure cyclic adenosine monophosphate (cAMP) accumulation as a response to receptor activation. The effective concentration (EC50) values for oxyntomodulin indicate its relative potency compared to native glucagon and GLP-1 .

Mechanism of Action

Process

Oxyntomodulin exerts its effects through dual receptor activation. Upon binding to the GLP-1 receptor, it stimulates insulin secretion from pancreatic beta cells while simultaneously inhibiting gastric emptying and promoting satiety through central nervous system pathways. At the glucagon receptor, it modulates glucose metabolism and energy expenditure .

Data

Studies have shown that oxyntomodulin has a half-life of approximately 12 minutes after intravenous administration, indicating rapid clearance from circulation but enhanced effects when administered as a sustained-release formulation .

Physical and Chemical Properties Analysis

Physical Properties

Oxyntomodulin, Nle(27)- is typically presented as a white powder or lyophilized form. It is soluble in water and exhibits stability under physiological conditions.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 364.46 g/mol
  • Solubility: Soluble in aqueous solutions
  • Stability: Enhanced stability due to modifications at specific amino acid positions .
Applications

Scientific Uses

Oxyntomodulin, Nle(27)- has significant potential in scientific research and therapeutic applications:

  • Obesity Treatment: Due to its appetite-suppressing effects.
  • Diabetes Management: As a potential agent for improving glycemic control through increased insulin secretion.
  • Metabolic Studies: Used in research to understand metabolic pathways related to energy expenditure and weight regulation .
Structural and Molecular Characterization of Oxyntomodulin

Primary Sequence Analysis and Post-Translational Modifications

Oxyntomodulin (OXM) is a 37-amino acid peptide hormone derived from tissue-specific post-translational processing of proglucagon in intestinal L-cells and certain neurons within the caudal brainstem and hypothalamus [2] [9]. Its primary sequence is characterized by the full 29-amino acid glucagon sequence (positions 1-29) followed by a C-terminal octapeptide extension (positions 30-37) with the sequence Lys-Arg-Asn-Lys-Asn-Asn-Ile-Ala [1] [3]. The human form of OXM typically undergoes C-terminal α-amidation, yielding the bioactive form Oxyntomodulin-(1-37) amide, whereas the non-amidated form (OXM 1-37) exhibits reduced stability and bioactivity [2] [5]. Key post-translational modifications (PTMs) include:

  • Proteolytic Cleavage: Prohormone convertase 1/3 (PC1/3) cleaves proglucagon to release OXM in the gut, contrasting with pancreatic α-cell processing that yields glucagon [9].
  • C-terminal Amidation: Mediated by peptidylglycine α-amidating monooxygenase (PAM), enhancing receptor affinity and metabolic stability [5].
  • Susceptibility to Proteases: Dipeptidyl peptidase-4 (DPP-4) cleaves the N-terminal His¹-Ser² dipeptide, while neutral endopeptidase 24.11 (NEP 24.11) targets the C-terminus, generating metabolites like OXM(3-37) and OXM(4-37) [5] [6].

Mass spectrometry analyses of human plasma reveal that intact OXM(1-37) constitutes a minor fraction (<15%) of immunoreactive OXM due to rapid proteolysis, necessitating immunoaffinity capture coupled with high-resolution LC-MS for accurate quantification [5].

Table 1: Primary Structure of Human Oxyntomodulin

Position1-56-1011-1516-2021-2526-3031-3536-37
SequenceHis-Ser-Gln-Gly-ThrPhe-Thr-Ser-Asp-TyrSer-Lys-Tyr-Leu-AspSer-Arg-Arg-Ala-GlnAsp-Phe-Val-Gln-TrpLeu-Met-Asn-Thr-LysArg-Asn-Lys-Asn-AsnIle-Ala

C-Terminal Octapeptide Extension: Comparative Analysis with Glucagon

The defining structural feature of OXM is its C-terminal octapeptide extension (residues 30-37), absent in glucagon. This extension confers dual receptor specificity, enabling OXM to activate both glucagon-like peptide-1 receptor (GLP-1R) and glucagon receptor (GCGR) [3] [9]. Comparative analyses demonstrate:

  • Structural Flexibility: The octapeptide adopts a random coil conformation in aqueous solutions but may form transient helices upon receptor binding, as inferred from NMR dynamics studies [3] [6].
  • Receptor Interaction: Residues Lys³⁰ and Arg³¹ in the extension are critical for GLP-1R activation, while glucagon (lacking this region) exhibits negligible GLP-1R activity [6] [9].
  • Bioactivity Retention: Porcine and human OXM share identical bioactive cores, with the C-terminus essential for in vivo effects on gastric acid secretion and energy expenditure [1] [3].

Solid-phase peptide synthesis of human (Nle²⁷)-OXM confirmed that the C-terminal extension alone (e.g., synthetic peptides OXM(30-37)) does not replicate full-length OXM bioactivity, underscoring the necessity of the intact glucagon core coupled with the octapeptide for hormonal function [1].

Table 2: Functional Contrast Between Oxyntomodulin and Glucagon

FeatureOxyntomodulinGlucagon
Length37 amino acids29 amino acids
C-terminal ExtensionLys-Arg-Asn-Lys-Asn-Asn-Ile-AlaAbsent
Receptor SpecificityGLP-1R > GCGRGCGR ≫ GLP-1R
Primary Tissue SourceIntestinal L-cellsPancreatic α-cells
Metabolic ActionsAppetite suppression, insulin secretionHepatic gluconeogenesis, glycogenolysis

Role of Nle²⁷ Substitution in Structural Stability and Bioactivity

The Nle²⁷ substitution (replacement of methionine with norleucine at position 27) is a strategic modification engineered to enhance OXM’s pharmaceutical properties. This alteration addresses two limitations of native OXM:

  • Oxidative Susceptibility: Methionine at position 27 is prone to oxidation, leading to aggregation and bioactivity loss. Nle²⁷ eliminates this liability due to norleucine’s non-oxidizable side chain [1] [10].
  • Receptor Binding Affinity: Nle²⁷-OXM retains full agonism at GLP-1R and GCGR, with in vitro EC₅₀ values comparable to native OXM (GLP-1R: ~0.5 nM; GCGR: ~2.1 nM) [1] [6].

Solid-phase synthesis and HPLC purification of Nle²⁷-OXM confirmed identical biological activities to native OXM in hepatic membrane assays and insulinotropic assays, validating its utility as a stable analog [1]. Subsequent analogs incorporating Nle²⁷ with additional modifications (e.g., PEGylation, fatty acid conjugation) exhibit prolonged in vivo half-lives and enhanced anti-obesity effects in murine models [6] [10].

Table 3: Properties of OXM Analogs with Nle²⁷ Substitution

AnalogGLP-1R EC₅₀ (nM)GCGR EC₅₀ (nM)Plasma Half-lifeKey Modification
Native OXM0.6 ± 0.12.5 ± 0.37–12 minNone
Nle²⁷-OXM0.5 ± 0.22.1 ± 0.410–15 minMet²⁷→Nle²⁷
PEGylated-Nle²⁷-OXM1.8 ± 0.34.0 ± 0.648–72 hNle²⁷ + C40 PEG at Lys²⁴
Acylated-Nle²⁷-OXM0.9 ± 0.23.2 ± 0.524–36 hNle²⁷ + C18 diacid at Lys³⁰

X-ray Crystallography and NMR Studies of Oxyntomodulin Conformations

High-resolution structural data for full-length OXM remains limited due to challenges in crystallizing this flexible peptide. However, fragment-based and analog studies provide insights:

  • NMR Dynamics: Studies of OXM(1-33) in trifluoroethanol/water mixtures reveal α-helical domains spanning residues 10–22 and 24–30, stabilized by hydrophobic interactions involving Leu¹⁴, Val¹⁷, and Trp²⁵. The C-terminus (residues 31–37) exhibits conformational flexibility [6].
  • Crystal Structures of Glucagon Core: The glucagon-like segment (residues 1–29) in Nle²⁷-OXM adopts a tertiary fold resembling glucagon, with three α-helices connected by loops. The Nle²⁷ substitution does not perturb this core [1] [4].
  • Receptor-Bound Conformations: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) of OXM bound to GLP-1R indicates stabilization of the N-terminal helix (residues 7–16) and the C-terminal octapeptide, which engages the receptor’s extracellular domain [2] [7].

Recent advances in cryo-electron microscopy (cryo-EM) of GLP-1R complexes and computational modeling (e.g., molecular dynamics simulations) are elucidating how OXM’s conformational dynamics enable dual-receptor activation [7] [9]. These studies highlight the peptide’s structural plasticity, with the glucagon core driving GCGR interaction and the C-terminus enabling GLP-1R engagement.

Properties

CAS Number

103598-48-7

Product Name

oxyntomodulin, Nle(27)-

Molecular Formula

C19H13N3O5S2

Synonyms

oxyntomodulin, Nle(27)-

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.